molecular formula C10H21NO7 B15353005 Voglibose-13C3

Voglibose-13C3

Cat. No.: B15353005
M. Wt: 270.25 g/mol
InChI Key: FZNCGRZWXLXZSZ-FDYCCQPNSA-N
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Description

Voglibose-13C3 is a synthetic compound derived from Voglibose, an alpha-glucosidase inhibitor used primarily in the management of postprandial blood glucose levels in patients with type II diabetes. The addition of the 13C3 isotopic label allows for detailed tracking and study of the compound's metabolic pathways and interactions within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Voglibose-13C3 involves the incorporation of the 13C3 isotopic label into the Voglibose molecule. This is typically achieved through chemical reactions that introduce the carbon-13 isotope at specific positions within the molecule. The reaction conditions must be carefully controlled to ensure the correct placement of the isotopic label and to maintain the integrity of the Voglibose structure.

Industrial Production Methods: Industrial production of this compound follows similar processes used for the production of standard Voglibose. This includes the use of large-scale chemical reactors, purification techniques, and quality control measures to ensure the final product meets the required specifications. The isotopic labeling process adds an additional layer of complexity, requiring specialized equipment and expertise.

Chemical Reactions Analysis

Types of Reactions: Voglibose-13C3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are used to modify the compound for specific research applications or to study its behavior under different conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as derivatives with modified functional groups

Scientific Research Applications

Voglibose-13C3 is widely used in scientific research due to its isotopic labeling, which allows for detailed tracking of its metabolic pathways. It is used in studies related to diabetes management, metabolic disorders, and the development of new therapeutic agents. Additionally, this compound is employed in biochemical and pharmacological research to investigate its interactions with various enzymes and receptors.

Mechanism of Action

Voglibose-13C3 exerts its effects by inhibiting alpha-glucosidase, an enzyme responsible for breaking down complex carbohydrates into simple sugars. By inhibiting this enzyme, this compound slows the absorption of glucose in the intestines, leading to lower postprandial blood glucose levels. The molecular targets of this compound include alpha-glucosidase and related metabolic pathways.

Comparison with Similar Compounds

Voglibose-13C3 is compared with other alpha-glucosidase inhibitors such as Acarbose and Miglitol. While all three compounds share a similar mechanism of action, this compound's isotopic labeling provides unique advantages in research applications. The comparison highlights the uniqueness of this compound in terms of its ability to be tracked and studied in biological systems.

List of Similar Compounds

  • Acarbose

  • Miglitol

  • Voglibose (non-labeled)

Properties

Molecular Formula

C10H21NO7

Molecular Weight

270.25 g/mol

IUPAC Name

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxy(1,2,3-13C3)propan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1/i2+1,3+1,5+1

InChI Key

FZNCGRZWXLXZSZ-FDYCCQPNSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N[13CH]([13CH2]O)[13CH2]O

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO

Origin of Product

United States

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